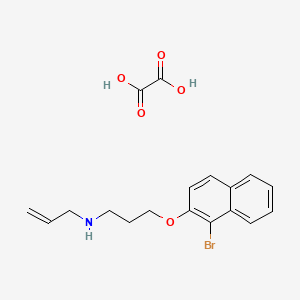
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Descripción general
Descripción
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine; oxalic acid is a complex organic compound that combines a bromonaphthalene derivative with an amine group and oxalic acid
Aplicaciones Científicas De Investigación
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine typically involves multiple steps. One common approach is to start with 1-bromonaphthalene, which undergoes a series of reactions to introduce the oxy and amine groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .
Mecanismo De Acción
The mechanism by which 3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-bromonaphthalen-2-yl)oxypropan-2-one
- N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
Compared to similar compounds, 3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine is unique due to its specific structural features, such as the prop-2-enyl group and the combination with oxalic acid. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.C2H2O4/c1-2-10-18-11-5-12-19-15-9-8-13-6-3-4-7-14(13)16(15)17;3-1(4)2(5)6/h2-4,6-9,18H,1,5,10-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJAUKJGMSFYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4002234.png)
![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4002238.png)
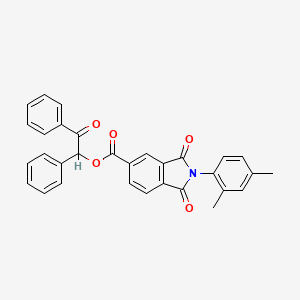
![1-[2-(4-Chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4002247.png)
![10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002250.png)
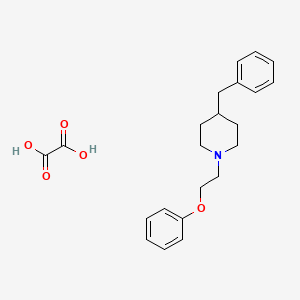
![1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4002254.png)
![2-({2-[(4-chlorophenyl)thio]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4002263.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4002269.png)
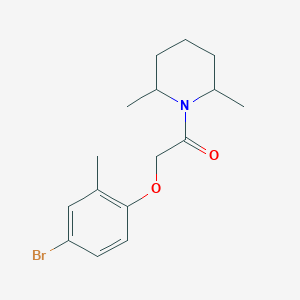
![3-(2,5-dimethoxyphenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}pyrrolidine](/img/structure/B4002301.png)
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002305.png)
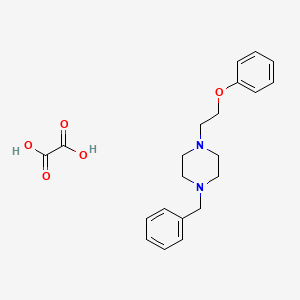
![2-[4-(4-Ethoxyphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4002322.png)
